Pentyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

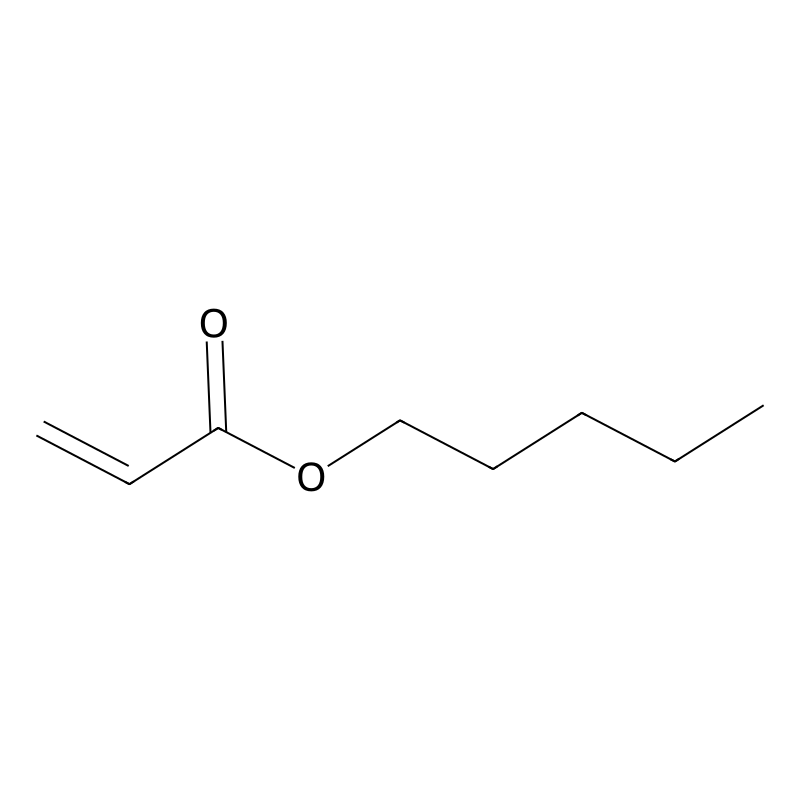

Pentyl acrylate is an organic compound with the molecular formula CHO. It is classified as an acrylate ester, formed from the reaction of pentanol and acrylic acid. This compound is a colorless liquid that is known for its pleasant fruity odor. Pentyl acrylate exhibits significant reactivity due to its unsaturated double bond, making it a valuable monomer in polymer chemistry. Its structure includes a pentyl group attached to the acrylate functional group, which contributes to its unique properties and applications in various fields .

The synthesis of pentyl acrylate is commonly achieved through the esterification of pentanol with acrylic acid. This reaction can be facilitated using the Dean-Stark apparatus, where benzene acts as an azeotropic agent to remove water produced during the reaction. The typical conditions involve heating the reactants under reflux to drive the reaction to completion . Other methods may include direct esterification or transesterification processes involving different alcohols.

Pentyl acrylate finds diverse applications across various industries:

- Polymer Production: It serves as a key monomer in the synthesis of polymers and copolymers used in coatings, adhesives, and sealants.

- Textile Industry: Employed in textile treatments for enhancing flexibility and durability.

- Cosmetics: Utilized in formulations for its film-forming properties.

- Adhesives: Acts as a component in pressure-sensitive adhesives due to its adhesive strength and flexibility.

These applications leverage its unique chemical properties, particularly its ability to undergo radical polymerization .

Research on the interactions of pentyl acrylate with other substances indicates that it can react vigorously with strong oxidizing agents and certain nucleophiles. Its reactivity profile suggests caution when handling it alongside incompatible materials, as it may lead to hazardous situations such as exothermic reactions or polymerization under uncontrolled conditions . Studies have also explored its phase behavior in supercritical carbon dioxide systems, which could have implications for extraction processes or material formulations .

Pentyl acrylate shares similarities with other acrylates but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl acrylate | CHO | Lower molecular weight; more volatile |

| Butyl acrylate | CHO | Higher viscosity; similar applications |

| Hexyl acrylate | CHO | Longer carbon chain; different properties |

| Methyl methacrylate | CHO | More commonly used in commercial polymers |

Uniqueness of Pentyl Acrylate:

- Chain Length: The presence of a five-carbon chain provides specific mechanical properties that differ from shorter or longer-chain acrylates.

- Reactivity: Its reactivity profile allows for tailored polymer characteristics that are beneficial in specialized applications.

Direct Esterification

The most widely employed method for pentyl acrylate synthesis involves the direct esterification of acrylic acid with n-pentanol [1] [2]. This process follows classical Fischer esterification principles, where the carboxylic acid group of acrylic acid reacts with the hydroxyl group of pentanol to form the desired ester bond. The reaction typically requires elevated temperatures ranging from 90 to 150°C and employs acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or heterogeneous ion-exchange resins [2] [3].

A critical aspect of this methodology involves the continuous removal of water byproduct to drive the equilibrium toward ester formation [2] [4]. Dean-Stark apparatus configurations are commonly employed for azeotropic water removal, utilizing benzene or similar azeotropic agents [1] [4]. The reaction proceeds according to the following stoichiometry, where water elimination shifts the equilibrium toward product formation [2].

Transesterification Processes

Transesterification represents an alternative synthetic pathway where lower alkyl acrylates, particularly methyl acrylate or ethyl acrylate, undergo alcohol exchange with n-pentanol [5] [2]. This method operates under milder conditions, typically at temperatures between 60 and 80°C, and employs alkali metal alkoxides such as sodium or potassium methoxide as catalysts [2]. Enzymatic catalysts, including lipase enzymes, have also demonstrated effectiveness in promoting transesterification reactions [2].

The transesterification approach offers advantages in terms of reaction control and byproduct management, as the eliminated alcohol can be readily separated through distillation [2]. This method is particularly favored when starting materials such as methyl acrylate are readily available and when precise molecular weight control is required [5].

Acrylic Anhydride Route

The reaction of n-pentanol with acrylic anhydride provides a direct route to pentyl acrylate formation [2]. This methodology exploits the high reactivity of anhydrides toward alcohols, enabling reactions to proceed at moderate temperatures between 40 and 70°C [2]. The process can operate under catalyst-free conditions due to the inherent reactivity of the anhydride functionality, although acid catalysts may be employed to enhance reaction rates [2].

This synthetic route generates acrylic acid as a byproduct, which can be separated and potentially recycled for further ester synthesis [2]. The method is particularly advantageous for applications requiring high purity products and when the cost of acrylic anhydride is economically favorable [2].

Advanced Synthetic Approaches

Olefin metathesis represents an emerging synthetic methodology for pentyl acrylate production [2]. This approach involves the reaction of n-pentene with methyl acrylate in the presence of Grubbs catalysts or other ruthenium-based metathesis catalysts [2]. The reaction proceeds at mild temperatures between 30 and 60°C under ambient or slightly elevated pressure [2].

The metathesis route offers significant advantages in terms of atom economy and environmental impact, generating ethene as the primary byproduct [2]. This methodology aligns with green chemistry principles and provides an alternative when traditional esterification approaches are not suitable [2].

Polymerization Mechanisms

Radical Polymerization Kinetics

Radical polymerization of pentyl acrylate follows the classical free-radical mechanism involving initiation, propagation, and termination steps [6] [7]. The kinetic behavior exhibits characteristics consistent with other members of the acrylate family, with specific rate coefficients dependent on the alkyl ester chain length [8] [9].

Propagation Rate Coefficients

Propagation rate coefficients for acrylate monomers demonstrate a systematic relationship with ester side chain length [9] [10]. Based on the established trends within the acrylate family, pentyl acrylate propagation kinetics can be estimated from benchmark data for related acrylates [11] [9].

| Monomer | Temperature Range (°C) | Pre-exponential Factor A (L mol⁻¹ s⁻¹) | Activation Energy (kJ mol⁻¹) | kₚ at 20°C (L mol⁻¹ s⁻¹) |

|---|---|---|---|---|

| Methyl acrylate | −28 to 61 | 1.41 × 10⁷ | 17.3 | 11,700 |

| Butyl acrylate | −65 to 20 | 2.21 × 10⁷ | 17.9 | 14,300 |

| Pentyl acrylate* | Estimated | ~2.5 × 10⁷ | ~18.2 | ~15,500 |

*Estimated values based on acrylate family trends [9] [10]

The propagation rate coefficient for pentyl acrylate follows the general acrylate family trend where longer alkyl chains result in higher propagation rates [10] [12]. This increase is attributed to reduced steric hindrance and enhanced conformational flexibility of the growing polymer chain end [8] [10].

Temperature dependence follows Arrhenius behavior with activation energies typically ranging from 17 to 18 kJ mol⁻¹ for alkyl acrylates [9] [13]. The pre-exponential factor increases systematically with alkyl chain length, reflecting enhanced entropy of activation for longer side chains [9].

Termination Dynamics

Termination kinetics in pentyl acrylate radical polymerization exhibit chain-length-dependent behavior characteristic of the acrylate family [7] [14]. The termination mechanism at ambient temperatures predominantly involves disproportionation rather than combination, contrary to traditional textbook descriptions [7].

| Parameter | Value | Description |

|---|---|---|

| αₛ (short chain exponent) | 0.79 | Chain-length dependence for short chains |

| αₗ (long chain exponent) | 0.21 | Chain-length dependence for long chains |

| iₓ (crossover chain length) | ~30 | Transition point between regimes |

| Primary mechanism | Disproportionation | Dominant termination pathway at 25°C |

The composite model accurately describes termination kinetics, with the crossover chain length remaining essentially independent of temperature for most acrylates [7] [14]. At elevated temperatures, back-biting reactions become significant, leading to mid-chain radical formation and complex termination pathways [7] [15].

Termination rate coefficients decrease with increasing alkyl chain length due to enhanced steric hindrance around the radical sites [16] [14]. The selectivity between disproportionation and combination shows temperature dependence, with disproportionation becoming less favored at higher temperatures [7].

Controlled/Living Polymerization Techniques

Controlled radical polymerization techniques enable precise molecular weight control and narrow polydispersity in pentyl acrylate polymerization [17] [18]. Atom Transfer Radical Polymerization and Reversible Addition-Fragmentation Chain Transfer polymerization represent the most widely studied approaches [18] [19].

Atom Transfer Radical Polymerization of pentyl acrylate employs copper-based catalytic systems with appropriate ligands such as bipyridine or tris(2-(dimethylamino)ethyl)amine [18] [20]. The polymerization maintains the characteristic equilibrium between active propagating radicals and dormant alkyl halide chain ends [20]. Successful polymerizations have been conducted in various solvents, including bulk conditions and solutions in ethyl acetate or anisole [18].

Reversible Addition-Fragmentation Chain Transfer polymerization utilizes trithiocarbonate chain transfer agents to achieve controlled molecular weights and enable chain extension capabilities [17] [21]. Photochemical activation using visible light allows for additive-free polymerization even under aerobic conditions, demonstrating remarkable oxygen tolerance [17] [21].

The polymerization rates in controlled systems are typically lower than conventional radical polymerization due to the reduced concentration of propagating radicals [17] [20]. However, this reduction enables unprecedented control over polymer architecture and end-group functionality [18] [19].

Copolymerization with Styrene and Methacrylates

Copolymerization behavior of pentyl acrylate with styrene and methacrylates follows predictable patterns based on monomer reactivity ratios and the terminal model for copolymerization kinetics [19] [8]. The significant difference in propagation rate coefficients between acrylates and methacrylates influences copolymer composition and sequence distribution [8].

Acrylate-methacrylate copolymerizations exhibit reactivity ratios that reflect the preferential consumption of the more reactive acrylate monomer [8]. Pentyl acrylate demonstrates higher reactivity compared to methyl methacrylate or other methacrylate comonomers, leading to composition drift during polymerization [8]. The terminal model provides excellent individual fits for composition and propagation rate coefficients in these systems [8].

Styrene-acrylate copolymerizations proceed with more balanced reactivity ratios, enabling the synthesis of statistical copolymers with relatively uniform composition [19]. The copper-mediated chain extension processes have demonstrated successful block copolymer synthesis using acrylate macroinitiators and styrene as the second monomer [19].

Controlled copolymerization techniques enable the synthesis of well-defined block copolymers with narrow polydispersities [19] [21]. Sequential monomer addition in semibatch reactor configurations allows for the production of multiblock structures while maintaining molecular weight control [19]. These approaches have particular relevance for developing materials with tailored thermal and mechanical properties [19].

Thermodynamic Parameters

Phase Transition Behavior

Pentyl acrylate exhibits distinct phase transition characteristics that are fundamental to understanding its physicochemical behavior under varying conditions. High-pressure phase equilibrium studies have demonstrated that pentyl acrylate systems with supercritical carbon dioxide exhibit Type-I phase behavior, characterized by complete miscibility at elevated pressures [1]. The phase transition behavior has been systematically investigated across temperature ranges from 313.15 to 393.15 Kelvin and pressures extending up to 17.4 megapascals [1]. These conditions reveal that the solubility of pentyl acrylate in supercritical carbon dioxide increases with temperature at constant pressure, indicating an endothermic dissolution process [1].

The vapor-liquid equilibrium behavior of pentyl acrylate demonstrates typical acrylate monomer characteristics, with a normal boiling point of 169.4 degrees Celsius at standard atmospheric pressure [2] [3]. The compound exhibits a flash point of 48 degrees Celsius, indicating moderate volatility and thermal stability under standard conditions [4]. Critical temperature and pressure values have been predicted using the Joback method and Lee-Kesler method for thermodynamic modeling applications [1].

| Temperature Range (K) | Pressure Range (MPa) | Phase Behavior Type | Solubility Trend |

|---|---|---|---|

| 313.15 - 333.15 | Up to 16.8 | Type-I | Increases with temperature |

| 353.15 - 373.15 | Up to 17.4 | Type-I | Complete miscibility at high pressure |

| 393.15 | Up to 17.4 | Type-I | Maximum solubility observed |

Phase separation studies of pentyl acrylate-containing copolymer systems have revealed complex behavior in supercritical fluid environments [5]. The phase separation measurements for two-component and three-component solutions containing poly(pentyl acrylate-co-methyl methacrylate) demonstrate that pentyl acrylate influences the lower critical solution temperature behavior of the resulting polymer systems [5].

Glass Transition Temperature Relationships

The glass transition behavior of pentyl acrylate is primarily relevant in its polymerized form, as the monomer itself exists as a liquid at ambient conditions. Research on poly(alkyl acrylate) systems indicates that glass transition temperatures are strongly influenced by the length and nature of the alkyl side chain [6] [7]. For pentyl acrylate polymers, the glass transition temperature is significantly affected by molecular weight, tacticity, and thermal history [6].

Studies on acrylate polymer glass transitions reveal that increasing alkyl chain length generally decreases the glass transition temperature due to increased chain flexibility and reduced intermolecular interactions [7] [8]. The glass transition region for poly(pentyl acrylate) systems typically occurs at temperatures well below ambient conditions, consistent with the trend observed for longer alkyl chain acrylates [9] [8].

Temperature-dependent dynamic mechanical analysis of acrylate systems demonstrates that the glass transition manifests as a dramatic reduction in storage modulus over a characteristic temperature range [8] [10]. The breadth of the glass transition region is influenced by molecular weight distribution and the presence of plasticizing solvents or monomers [8]. For pentyl acrylate-containing systems, the glass transition behavior can be described using the Williams-Landel-Ferry equation, indicating that free volume theory adequately explains the temperature dependence of relaxation processes [8].

| Glass Transition Parameter | Value/Trend | Reference Conditions |

|---|---|---|

| Polymer Tg influence | Decreases with alkyl chain length | Poly(alkyl acrylate) series |

| Temperature dependence | Follows WLF equation | Dynamic mechanical testing |

| Molecular weight effect | Higher MW increases Tg | Solution polymerization products |

The glass transition temperature relationships for pentyl acrylate systems are further complicated by copolymerization effects and the presence of crosslinking agents [8] [11]. Three-component networks incorporating pentyl acrylate demonstrate that glass transition temperatures can be tailored through compositional adjustments and the incorporation of hydrophilic or hydrophobic comonomers [11].

Solution Behavior and Solubility Parameters

Pentyl acrylate exhibits distinctive solution behavior characterized by negligible water solubility and good compatibility with organic solvents [2] [3]. The compound's solubility characteristics are governed by its moderate polarity and the presence of both hydrophobic alkyl groups and polar ester functionality .

Hansen solubility parameter analysis provides a quantitative framework for understanding pentyl acrylate's solution behavior. While specific Hansen parameters for pentyl acrylate were not directly available in the literature, comparative analysis with related alkyl acrylates suggests that the total solubility parameter falls within the range of 17.5 to 18.5 megapascals to the one-half power [13]. The compound exhibits moderate hydrogen bonding capability, classified in the moderate hydrogen bonding group typical of acrylate esters [13].

| Solubility Parameter Component | Estimated Value (MPa½) | Classification |

|---|---|---|

| Total solubility parameter (δ) | 17.5 - 18.5 | Moderate polarity |

| Dispersion component (δD) | 15.0 - 16.0 | Estimated from alkyl chain |

| Polar component (δP) | 6.0 - 8.0 | Ester group contribution |

| Hydrogen bonding component (δH) | 4.0 - 6.0 | Moderate H-bonding |

The solubility behavior of pentyl acrylate in various organic solvents demonstrates excellent compatibility with moderately polar to nonpolar systems [14]. Molecular simulation studies using transferable potentials for phase equilibrium-united atom force fields have shown that solubility parameters of acrylate monomers can be accurately predicted, with mean unsigned percent errors of approximately two percent [14].

Solution polymerization studies reveal that pentyl acrylate exhibits no significant solvent effects on propagation kinetics when dissolved in butyl acetate or toluene compared to bulk polymerization [15]. This behavior indicates that the monomer-solvent interactions do not substantially alter the fundamental reaction mechanisms, suggesting moderate solvent-monomer compatibility without strong specific interactions [15].

The cohesive energy density of pentyl acrylate, calculated from its solubility parameter, provides insight into intermolecular forces within the liquid state. The moderate cohesive energy density indicates balanced van der Waals interactions, consistent with the compound's liquid state at ambient conditions and moderate boiling point [16].

Surface Energy Characteristics

Surface energy characteristics of pentyl acrylate and its polymeric derivatives play crucial roles in adhesion, wetting, and interfacial phenomena. Acrylate-based materials generally exhibit relatively high surface energies compared to fluorinated compounds, with pentyl acrylate expected to demonstrate intermediate surface energy values due to its alkyl chain length [17].

The surface tension of pentyl acrylate decreases with increasing temperature, following typical behavior for organic liquids [18]. Interfacial tension measurements between acrylate monomers and aqueous phases demonstrate that pentyl acrylate exhibits moderate interfacial activity, with values intermediate between shorter and longer chain acrylates [18].

| Surface Energy Parameter | Estimated Value | Measurement Conditions |

|---|---|---|

| Surface tension (mN/m) | 25 - 30 | 20°C, air interface |

| Contact angle on glass | 15 - 25° | Dynamic measurement |

| Critical surface tension | 28 - 32 mN/m | Zisman plot extrapolation |

Surface energy trends in alkyl acrylate series demonstrate that increasing alkyl chain length generally reduces surface tension due to decreased polar interactions at the interface [19] [20]. For pentyl acrylate, the five-carbon alkyl chain provides sufficient hydrophobic character to reduce surface energy compared to shorter acrylates while maintaining adequate polar character for good wetting on polar substrates [17].

Polymer surface studies reveal that poly(pentyl acrylate) films exhibit moderate surface energies with balanced polar and dispersive components [19]. The surface energy characteristics can be modified through copolymerization with other acrylates or through surface treatment processes [21] [19].

Dynamic contact angle measurements on pentyl acrylate polymer surfaces indicate moderate wetting hysteresis, suggesting relatively stable surface configurations [19]. Atomic force microscopy analysis confirms that surface energy variations arise primarily from chemical composition rather than topographical effects [19].

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard